11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzo[b,e][1,4]diazepinones. This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a hexahydro-dibenzo diazepinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through several methods. One common approach involves the condensation of appropriate naphthalene and benzophenone derivatives, followed by cyclization and reduction steps. For instance, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as silica-supported fluoroboric acid, has been reported to facilitate the synthesis process .
Chemical Reactions Analysis
Types of Reactions
11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and solvents to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antioxidant and anxiolytic agent.
Industry: Used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with molecular targets in the central nervous system. It is believed to bind to the benzodiazepine binding site on GABA_A receptors, enhancing the inhibitory effects of GABA and producing anxiolytic effects . This interaction modulates neurotransmitter release and neuronal excitability, contributing to its pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Clonazepam: Another benzodiazepine used for its anticonvulsant and anxiolytic effects.
Oxazepam: A benzodiazepine with anxiolytic and sedative properties, similar to diazepam.
Uniqueness
11-(naphthalen-2-yl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific structural features, such as the naphthalene ring and the hexahydro-dibenzo diazepinone core. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications.
Properties
Molecular Formula |
C29H24N2O |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
6-naphthalen-2-yl-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C29H24N2O/c32-27-18-23(19-8-2-1-3-9-19)17-26-28(27)29(31-25-13-7-6-12-24(25)30-26)22-15-14-20-10-4-5-11-21(20)16-22/h1-16,23,29-31H,17-18H2 |
InChI Key |
YCDJBFBVNFNALN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC5=CC=CC=C5C=C4)C6=CC=CC=C6 |
Origin of Product |
United States |
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